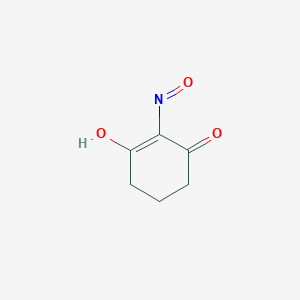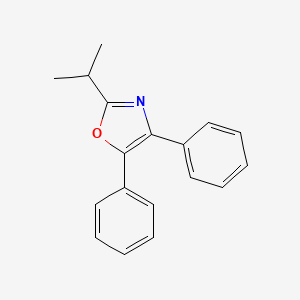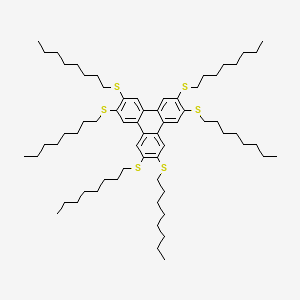
1,2,3-Cyclohexanetrione, 2-oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Cyclohexanetrione, 2-oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen atoms or organic groups. This compound is particularly interesting due to its unique structure and reactivity, making it a subject of study in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3-Cyclohexanetrione, 2-oxime can be synthesized through the nitrosation of 1,3-cyclohexanedione. This process involves the reaction of 1,3-cyclohexanedione with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid . The reaction conditions typically require a controlled temperature to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Cyclohexanetrione, 2-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine part is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles like amines or thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Products can include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Depending on the nucleophile, products can vary widely, including substituted oximes or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1,2,3-Cyclohexanetrione, 2-oxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other oxime derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic effects, such as its role in drug development, is ongoing.
Wirkmechanismus
The mechanism of action of 1,2,3-Cyclohexanetrione, 2-oxime involves its ability to form stable complexes with metal ions and other molecules. This property is utilized in various catalytic processes and in the stabilization of reactive intermediates in organic synthesis. The molecular targets and pathways involved include interactions with enzymes and proteins, where the oxime group can form covalent bonds or act as a ligand .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Cyclohexanetrione, 2-oxime can be compared with other oximes such as:
1,2,3-Cyclohexanetrione 1,3-dioxime: Similar in structure but with different reactivity and stability.
Dimethylviolanic acid: Another oxime with distinct properties and applications.
2,4-Pentanedione oxime: Used in different chemical reactions and industrial applications.
These comparisons highlight the unique aspects of this compound, such as its specific reactivity and stability under various conditions.
Eigenschaften
CAS-Nummer |
98140-71-7 |
|---|---|
Molekularformel |
C6H7NO3 |
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
3-hydroxy-2-nitrosocyclohex-2-en-1-one |
InChI |
InChI=1S/C6H7NO3/c8-4-2-1-3-5(9)6(4)7-10/h8H,1-3H2 |
InChI-Schlüssel |
FXBQBAMKWDAWSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C(=O)C1)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)



![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)

![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)


![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)
